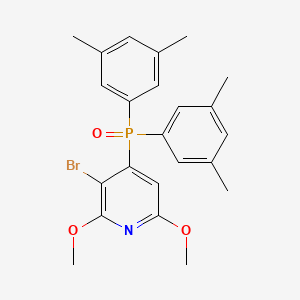

(3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide

Description

(3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyridine ring and dimethoxy substituents, making it a valuable reagent in organic synthesis and catalysis.

Properties

IUPAC Name |

4-bis(3,5-dimethylphenyl)phosphoryl-3-bromo-2,6-dimethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrNO3P/c1-14-7-15(2)10-18(9-14)29(26,19-11-16(3)8-17(4)12-19)20-13-21(27-5)25-23(28-6)22(20)24/h7-13H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDONYXNHGEDKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3Br)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

The compound (3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide, also known as 4-bis(3,5-dimethylphenyl)phosphoryl-3-bromo-2,6-dimethoxypyridine, has the molecular formula .

Structural Information

Key structural characteristics of this compound :

- Molecular Formula:

- SMILES Notation: CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3Br)OC)OC)C

- InChI: InChI=1S/C23H25BrNO3P/c1-14-7-15(2)10-18(9-14)29(26,19-11-16(3)8-17(4)12-19)20-13-21(27-5)25-23(28-6)22(20)24/h7-13H,1-6H3

- InChIKey: QLDONYXNHGEDKE-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for various adducts of this compound are :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 474.08281 | 202.4 |

| $$M+Na]+ | 496.06475 | 208.9 |

| $$M+NH4]+ | 491.10935 | 205.5 |

| $$M+K]+ | 512.03869 | 207.2 |

| $$M-H]- | 472.06825 | 205.9 |

| $$M+Na-2H]- | 494.05020 | 207.4 |

| $$M]+ | 473.07498 | 203.5 |

| $$M]- | 473.07608 | 203.5 |

Potential Applications

While specific applications for this compound are not detailed in the provided search results, the presence of bromo, dimethoxy, and phosphine oxide groups suggests potential uses in :

Mechanism of Action

The mechanism of action of (3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

- (3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide

- (3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-dimethylphenylphosphine oxide

Uniqueness

Compared to similar compounds, (3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective .

Biological Activity

(3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide is a phosphorus-containing organic compound known for its potential biological activities. This article examines its structure, synthesis, and biological properties, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

- Molecular Formula : C23H25BrNO3P

- Molecular Weight : 474.33 g/mol

- CAS Number : 442686-32-0

The compound features a pyridine ring substituted with bromine and methoxy groups, along with a phosphine oxide moiety linked to two xylyl groups. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway may include the following steps:

- Formation of the Pyridine Derivative : The starting material is often 3-bromo-2,6-dimethoxypyridine.

- Phosphorylation : The introduction of the phosphine oxide group is achieved through a phosphorylation reaction.

- Xylyl Group Attachment : The final step involves attaching the xylyl groups to the phosphorus atom.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phosphine oxides. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 15.2 | |

| A549 (Lung Cancer) | 8.7 |

The proposed mechanism of action for this compound includes:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It effectively inhibits the proliferation of cancer cells by interfering with cell cycle progression.

Study 1: Cytotoxicity Evaluation

A study conducted on various cancer cell lines demonstrated that this compound exhibited potent cytotoxicity compared to standard chemotherapeutic agents. The results indicated that this compound could serve as a lead structure for developing novel anticancer drugs.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action revealed that it modulates key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. This modulation contributes to its effectiveness in reducing tumor growth in vitro and in vivo models.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for phosphine oxide derivatives structurally analogous to (3-bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, in triazine derivatives, stepwise substitution with methoxyphenol and brominated aryl groups is achieved under basic conditions (e.g., using NaHCO₃ in acetone) . For phosphine oxides, phosphorylation of pyridyl intermediates with di-3,5-xylylphosphine chloride in the presence of a base (e.g., NEt₃) may be applicable. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Key techniques include:

- ¹H/¹³C-NMR : Compare chemical shifts (δ) of pyridyl protons (e.g., aromatic protons at δ 6.7–8.1 ppm) and methoxy groups (δ ~3.8 ppm) with theoretical predictions .

- Elemental Analysis : Ensure experimental C/H/N values align with calculated values (e.g., <0.3% deviation) .

- IR Spectroscopy : Confirm P=O stretches (~1150–1250 cm⁻¹) and absence of unreacted precursors (e.g., -OH bands) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data for brominated phosphine oxides?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict steric and electronic effects of the bromo and methoxy substituents. For instance:

- Steric Maps : Visualize spatial hindrance from di-3,5-xylyl groups to explain reduced nucleophilic substitution rates .

- Electrostatic Potential (ESP) : Identify electron-deficient regions (e.g., brominated pyridyl ring) to rationalize regioselectivity in cross-coupling reactions .

Q. What strategies mitigate challenges in characterizing phosphine oxide intermediates under ambient conditions?

- Methodological Answer :

- Air-Free Techniques : Use Schlenk lines for moisture-sensitive intermediates to prevent hydrolysis of P=O bonds .

- Low-Temperature NMR : Acquire spectra at –40°C to stabilize reactive intermediates and reduce signal broadening .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm mass error to distinguish isobaric species .

Q. How do steric and electronic factors influence the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Parameters : Calculate Tolman cone angles (~170–200°) for di-3,5-xylyl groups to assess ligand bulkiness and predict catalytic turnover .

- Electronic Effects : Use Hammett σ constants (σₚ for Br = +0.23, OMe = –0.27) to model electron withdrawal/donation at the pyridyl ring and adjust reaction conditions (e.g., Pd catalyst loading) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for phosphine oxide derivatives across studies?

- Methodological Answer :

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous acetone vs. technical grade) and reaction atmosphere (N₂ vs. Ar) .

- Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenated species or phosphine sulfides) that may skew yield calculations .

- Statistical Validation : Apply ANOVA to compare yields across ≥3 independent trials and identify outliers .

Synthetic Optimization Table

| Parameter | Typical Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 0–25°C (for phosphorylation) | Higher temps risk P=O hydrolysis | |

| Solvent Polarity | THF (ε=7.5) vs. DCM (ε=8.9) | Lower polarity improves solubility of xylyl groups | |

| Catalyst (Pd-based) | 1–5 mol% | Excess catalyst increases dehalogenation side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.